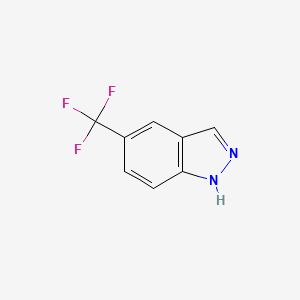

5-(Trifluoromethyl)-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMPANPIGWXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613292 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-64-7 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Trifluoromethyl 1h Indazole and Its Derivatives

General Synthetic Approaches to the Indazole Scaffold

The construction of the indazole core is a focal point of extensive research, leading to the development of numerous synthetic routes. benthamdirect.combohrium.com These methods are broadly categorized into catalyst-based approaches, green chemistry initiatives, and electrochemical synthesis, each offering unique advantages in terms of efficiency, selectivity, and environmental impact. benthamdirect.combohrium.comrsc.org

Catalyst-Based Methods

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the indazole ring is no exception. benthamdirect.combohrium.comresearchgate.net The use of catalysts enhances reaction rates, improves yields, and often allows for milder reaction conditions, making the synthesis more efficient and sustainable. benthamdirect.combohrium.com

Acid and base catalysts are fundamental in promoting the cyclization reactions that form the indazole scaffold. benthamdirect.combohrium.comresearchgate.net For instance, the synthesis of 1H-indazoles can be achieved through the reaction of 2-substituted aromatic aldehydes with hydrazine (B178648) hydrate (B1144303), where a milder acid like ammonium (B1175870) chloride in ethanol (B145695) can be utilized. samipubco.com This method is noted for its environmentally friendly "green" characteristics, offering good yields in a shorter time frame. samipubco.com

In some procedures, the choice of base can dictate the final product. For example, in the synthesis of N-aryl-1H-indazoles from arylamino oximes, 2-aminopyridine (B139424) as a base promotes the formation of the indazole, whereas triethylamine (B128534) leads to benzimidazoles. organic-chemistry.org

| Starting Material(s) | Catalyst/Reagent | Product | Key Features |

| ortho-hydroxybenzaldehyde, hydrazine hydrate | NH4Cl, EtOH | 1-H-indazole derivatives | Green method, good yield, short reaction time. samipubco.com |

| Arylamino oximes | 2-aminopyridine | N-aryl-1H-indazoles | Base-dependent product formation. organic-chemistry.org |

Transition-metal catalysis has revolutionized the synthesis of indazoles, enabling a wide array of transformations with high efficiency and selectivity. benthamdirect.combohrium.comnih.gov These catalysts facilitate key bond-forming steps, such as C-N and N-N bond formation, often through C-H activation and annulation sequences. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for the synthesis of indazole derivatives. For example, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization. organic-chemistry.org Another method describes a palladium-catalyzed intramolecular amination to produce 2-aryl-2H-indazoles. organic-chemistry.org

Rhodium (Rh) Catalysis: Rhodium(III) catalysts, often in conjunction with a copper co-catalyst, have been effectively used for the synthesis of 1H-indazoles. nih.gov One such method involves the reaction of imidates with nitrosobenzenes via a sequential C-H bond activation and intramolecular cascade annulation. nih.gov

Copper (Cu) Catalysis: Copper catalysts are versatile and have been employed in various indazole syntheses. A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provides an efficient route to 2H-indazoles. organic-chemistry.org Another approach involves a copper-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure to yield 1N-alkoxycarbonyl indazoles. rsc.org

Iron (Fe) Catalysis: Iron catalysts, such as FeBr3, have been utilized in intramolecular C-H amination reactions to synthesize 1H-indazoles and 1H-pyrazoles. acs.org

Cobalt (Co) Catalysis: Cobalt(III) catalysis has been applied to the synthesis of N-aryl-2H-indazoles through C-H bond functionalization/addition/cyclization cascades. nih.gov

| Catalyst | Starting Materials | Product | Key Features |

| Pd(PPh3)4 | 2-bromobenzonitriles, benzophenone hydrazone | Substituted 3-aminoindazoles | Two-step process involving arylation and cyclization. organic-chemistry.org |

| Rh(III)/Cu(II) | Imidates, nitrosobenzenes | 1H-indazoles | C-H activation and intramolecular cascade annulation. nih.gov |

| Cu(I) oxide NPs | 2-halobenzaldehydes, primary amines, sodium azide | 2H-indazoles | One-pot, three-component reaction in a green solvent. organic-chemistry.org |

| FeBr3/O2 | - | 1H-indazoles | Intramolecular C-H amination. acs.org |

| Cp*Co(III) | Azobenzenes, aldehydes | N-aryl-2H-indazoles | C-H bond functionalization and cyclative capture. nih.gov |

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for reactions to proceed under mild conditions using visible light. acs.orgnih.gov This approach has been successfully applied to the functionalization of the indazole ring.

For instance, a transition-metal-free, visible-light-induced phosphonylation of 2H-indazoles with diphenylphosphine (B32561) oxide has been developed using rose bengal as an organophotoredox catalyst. researchgate.net Another notable application is the direct C3-amidation of 2H-indazoles under photoredox conditions, employing an inexpensive photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). acs.org This method is significant for its potential in the late-stage modification of drug molecules. acs.org Furthermore, the C3-alkylation of 2H-indazoles with sulfoxonium ylides has been achieved through visible-light photocatalysis, proceeding via a triplet energy transfer mechanism. acs.org

| Reaction Type | Photocatalyst | Reagents | Product | Key Features |

| Phosphonylation | Rose bengal | 2H-indazoles, diphenylphosphine oxide | Phosphonylated 2H-indazoles | Metal-free, visible light, room temperature. researchgate.net |

| C3-Amidation | 4CzIPN | 2H-indazoles, N-aminopyridinium salts | 3-amidated 2H-indazoles | Transition-metal-free, potential for late-stage functionalization. acs.org |

| C3-Alkylation | Visible-light photocatalyst | 2H-indazoles, sulfoxonium ylides | C3-alkylated 2H-indazoles | Proceeds via a triplet energy transfer mechanism. acs.org |

Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.combohrium.com In the context of indazole synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

One example is the use of lemon peel powder as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.net This method offers good yields and is a significant improvement over conventional methods that are often more time-consuming. researchgate.net Another green approach involves the use of polyethylene (B3416737) glycol (PEG 300) as a recyclable solvent in the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazole derivatives. organic-chemistry.org The use of ammonium chloride as a mild acid catalyst in ethanol also represents a greener synthetic route. samipubco.com

Electrochemical Synthesis of 1H-Indazoles

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. rsc.orgresearchgate.net This technique has been successfully employed for the synthesis of 1H-indazoles and their derivatives.

An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org Furthermore, the selective electrochemical synthesis of 1H-indazole N-oxides has been achieved, with the outcome being dependent on the cathode material. researchgate.netnih.gov Using a reticulated vitreous carbon cathode selectively yields 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenated 1H-indazoles. researchgate.netnih.gov This electrochemical strategy has proven valuable for the late-stage functionalization of bioactive molecules. researchgate.netnih.gov

C-H Functionalization Strategies for Indazoles

Specific Synthetic Routes to 5-(Trifluoromethyl)-1H-Indazole and Related Compounds

The synthesis of the specific target molecule, this compound, can be approached by either starting with a precursor that already contains the trifluoromethyl group or by forming the indazole ring through a cyclization reaction.

Precursor-Based Synthesis

This strategy involves the use of starting materials that are already substituted with a trifluoromethyl group at the desired position on the benzene (B151609) ring. A common precursor is a substituted aniline (B41778) or benzaldehyde. For example, the synthesis of trifluoromethyl-containing benzenamine derivatives often starts from compounds like 1-fluoro-3-nitro-5-trifluoromethyl-benzene. google.com This precursor can undergo nucleophilic substitution followed by reduction of the nitro group to an amine, which can then be used in a cyclization reaction to form the indazole ring. The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a related heterocyclic intermediate, is achieved by the fluorination of a trichloromethyl group on a pyridine (B92270) ring, highlighting a common industrial method for introducing the CF₃ group. google.com The synthesis of 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole has been reported, with full characterization provided, demonstrating the successful incorporation of a CF₃ group onto the indazole scaffold. nih.gov

Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group is a key step in the synthesis of this compound. This can be achieved through various methods, often involving the trifluoromethylation of a pre-existing indazole or a precursor molecule.

Radical trifluoromethylation has emerged as an efficient method for the direct introduction of a CF3 group into heterocyclic molecules. researchgate.net This approach avoids the need for pre-functionalized substrates like organohalides or organometallic reagents, offering a more direct route to trifluoromethylated compounds. researchgate.net For instance, visible-light-promoted photoredox catalysis provides a metal- and oxidant-free method for the trifluoromethylation of 2H-indazoles using Eosin Y as a photocatalyst and recoverable ionic liquids as solvents. rsc.org This method proceeds under mild conditions with a broad substrate range and good functional group tolerance. rsc.org Another approach involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) with a photoredox catalyst and a light source at room temperature to introduce a trifluoromethyl group to aromatic and heteroaromatic systems. wikipedia.org

Alternative strategies involve the cyclization of a starting compound that already contains the trifluoromethyl group. researchgate.net For example, a visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes with bromotrifluoromethane (B1217167) (CF3Br) can produce trifluoromethylated polycyclic aza-heterocycles. nih.gov Additionally, the synthesis of 5-trifluoromethyl-1,2,3-triazoles has been achieved through a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides, a method that is metal-, azide-, and CF3-reagent free. rsc.org

The choice of trifluoromethylating reagent is crucial. Reagents like trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoroacetate, trifluoromethane, and trifluoroiodomethane are commonly used. wikipedia.org The Langlois reagent, in combination with a photoredox catalyst, has also been successfully employed for the C3-H trifluoromethylation of 2H-indazoles. chemrxiv.orgresearchgate.net

Derivatization Strategies for this compound

Once this compound is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities.

Substitution Reactions on the Indazole Ring

Substitution reactions on the indazole ring allow for the introduction of various functional groups. For instance, N-alkylation of indazoles is a common strategy. While direct alkylation can lead to a mixture of N1 and N2 isomers, methods for selective N1-functionalization have been developed. researchgate.net Aromatic nucleophilic substitution (SNAr) reactions are also valuable. For example, a chloride moiety on a fused pyrimido[1,2-b]indazole system can be displaced by various nucleophiles, such as amines, to introduce further diversity. nih.gov

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the derivatization of indazoles. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated indazole with an organoboronic acid. nih.gov For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be arylated at the C3 position using a variety of aryl and heteroaryl boronic acids. nih.govrsc.org This method has been extended to the synthesis of arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated precursors. nih.govrsc.org The Suzuki-Miyaura coupling has also been used to synthesize 1-butyl-N-(4-(trifluoromethyl)-[1,1-biphenyl]-4-yl)-1H-indazole-3-carboxamide from a bromo-indazole carboxamide and a boronic acid. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Bromo-indazole carboxamide | (4-(trifluoromethyl)phenyl)boronic acid | PdCl2(dppf)·(DCM), K2CO3, 1,4-dioxane/water, 100°C | 1-Butyl-N-(4-(trifluoromethyl)-[1,1-biphenyl]-4-yl)-1H-indazole-3-carboxamide | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-Arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.govrsc.org |

| Chlorinated fused tricyclic pyrimido[1,2-b]indazole | Aryl boronic acids | Not specified | Arylated trifluoromethylated pyrimido[1,2-b]indazole derivatives | nih.gov |

Functionalization at Specific Positions (e.g., C3, N1)

Regioselective functionalization of the indazole ring at specific positions is crucial for structure-activity relationship studies.

C3-Position: The C3 position of the indazole ring can be functionalized through various methods. Halogenation, particularly iodination and bromination, at the C3 position provides a handle for further modifications via cross-coupling reactions. chim.it For instance, 3-iodoindazoles can be prepared from the corresponding indazoles using iodine and a base like potassium hydroxide. chim.it Direct C3-H trifluoromethylation of 2H-indazoles has been achieved using visible-light-promoted photoredox catalysis with the Langlois reagent. chemrxiv.orgresearchgate.net This reaction proceeds via a radical mechanism and offers a practical route to a library of C3-trifluoromethylated indazoles. researchgate.net

N1-Position: Selective N1-alkylation of indazoles is often desired in medicinal chemistry. researchgate.net While direct alkylation can yield a mixture of isomers, specific conditions can favor the N1 product. researchgate.net For example, the use of cesium carbonate as a base in DMF has been reported for selective 1-functionalization. researchgate.net Another strategy involves the synthesis of 1-aryl-1H-indazoles through a sequence involving the preparation of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

Synthesis of Fused Indazole Systems

The synthesis of fused indazole systems expands the chemical space and can lead to novel bioactive compounds. One approach involves the cyclocondensation of 3-aminoindazoles with carbonyl compounds. For instance, trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives can be synthesized by condensing 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov These fused systems can then be further functionalized. nih.gov Another strategy describes the single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems. figshare.com The synthesis of indazole-fused triazolo[5,1-c]quinoxaline derivatives has also been reported. researchgate.net

Characterization Techniques for Synthesized this compound Derivatives

The synthesized this compound derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for elucidating the structure of the synthesized compounds. nih.govnih.govresearchgate.netnih.govnih.gov 1H and 13C NMR provide information about the proton and carbon framework of the molecule, while 19F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which helps in confirming their elemental composition. nih.govnih.govnih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.govmdpi.comresearchgate.net

Melting Point (m.p.): The melting point is a physical property used to assess the purity of the synthesized compounds. nih.govnih.govnih.govmdpi.com

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the molecular formula. mdpi.com

Single-Crystal X-ray Diffraction: This technique can be used to determine the precise three-dimensional structure of crystalline compounds. researchgate.net

The combination of these techniques provides a comprehensive characterization of the synthesized this compound derivatives, ensuring their structural integrity and purity for further studies. researchgate.netresearchgate.net

Spectroscopic Analysis (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide key diagnostic signals.

In the ¹H NMR spectrum of a related compound, 3-Ethoxy-1-tosyl-5-(trifluoromethyl)-1H-indazole, the aromatic protons appear in the downfield region. Specifically, the proton signals are observed as multiplets and doublets of quartets between δ 7.22 and 8.26 ppm. amazonaws.com For 3-Phenyl-6-(trifluoromethyl)-1H-indazole, the proton on the indazole ring is observed at δ 8.11 ppm as a doublet. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. In 3-Phenyl-6-(trifluoromethyl)-1H-indazole, the trifluoromethyl group's carbon appears as a quartet around δ 124.27 ppm with a coupling constant (J) of 271.4 Hz, a characteristic feature for a CF₃ group. rsc.org The other aromatic carbons resonate between 113 and 146 ppm. rsc.org

The ¹⁹F NMR spectrum is particularly important for fluorine-containing compounds. For 3-Ethoxy-1-tosyl-5-(trifluoromethyl)-1H-indazole, the trifluoromethyl group exhibits a signal at δ -102.98 ppm. amazonaws.com The chemical shift in ¹⁹F NMR is a sensitive probe of the electronic environment of the fluorine atoms.

Interactive Table: NMR Spectroscopic Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 8.26 – 8.18 | m | - | Aromatic H | amazonaws.com |

| ¹H | 7.89 | dq | 1.8, 0.9 | Aromatic H | amazonaws.com |

| ¹H | 7.80 – 7.72 | m | - | Aromatic H | amazonaws.com |

| ¹H | 7.22 | dt | 7.4, 0.9 | Aromatic H | amazonaws.com |

| ¹³C | 124.27 | q | 271.4 | -CF₃ | rsc.org |

| ¹⁹F | -102.98 | s | - | -CF₃ | amazonaws.com |

| Note: Data is for derivatives and not the parent compound this compound. |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a trifluoromethyl-substituted indazole derivative typically shows characteristic absorption bands. For instance, 3-Phenyl-6-(trifluoromethyl)-1H-indazole displays absorptions at 1055, 1124, 1169, 1238, and 1340 cm⁻¹, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group and the aromatic ring vibrations. rsc.org The N-H stretching vibration of the indazole ring is also a key feature, though its position can vary.

Interactive Table: Key IR Absorption Bands for a this compound Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 1340 | - | C-F Stretch | rsc.org |

| 1238 | - | C-F Stretch | rsc.org |

| 1169 | - | C-F Stretch | rsc.org |

| 1124 | - | C-F Stretch | rsc.org |

| 1055 | - | C-F Stretch | rsc.org |

| Note: Data is for a derivative and not the parent compound this compound. |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Phenyl-6-(trifluoromethyl)-1H-indazole, the high-resolution mass spectrum (HRMS) shows a protonated molecular ion [M+H]⁺ at an m/z of 263.0791, which is consistent with its molecular formula C₁₄H₁₀F₃N₂. rsc.org The electron ionization (EI) mass spectrum shows the molecular ion (M⁺) at m/z 262 as the base peak. rsc.org Predicted collision cross-section values for the protonated molecule [M+H]⁺ of the related 5-(trifluoromethyl)-1H-indazol-3-amine have also been calculated. uni.lu

Interactive Table: Mass Spectrometry Data for a this compound Derivative

| Ion | Calculated m/z | Found m/z | Technique | Reference |

| [C₁₄H₁₀F₃N₂ + H]⁺ | 263.0791 | 263.0792 | HRMS (ESI) | rsc.org |

| C₁₄H₉F₃N₂⁺ | - | 262 (100%) | LRMS (EI) | rsc.org |

| Note: Data is for a derivative and not the parent compound this compound. |

Medicinal Chemistry and Pharmacological Evaluation of 5 Trifluoromethyl 1h Indazole Analogs

Indazole as a Privileged Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. dntb.gov.uaresearchgate.netsemanticscholar.org This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. researchgate.netnih.gov The structural features of indazole, including its aromaticity and the presence of two nitrogen atoms, allow for diverse substitutions and the formation of various interactions with biological macromolecules. nih.gov This versatility has made the indazole core a cornerstone in the development of numerous therapeutic agents. dntb.gov.uaresearchgate.net Several FDA-approved drugs incorporate the indazole scaffold, highlighting its clinical significance. researchgate.netrsc.orgrsc.org For instance, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Axitinib is employed for renal cell carcinoma. nih.govresearchgate.netrsc.org The successful application of these drugs underscores the value of the indazole framework in designing novel and effective therapeutic agents. researchgate.net

Broad Spectrum of Biological Activities of Indazole Derivatives

Indazole derivatives have demonstrated a wide range of pharmacological activities, making them a focal point of extensive research in drug discovery. nih.govnih.govnih.gov These biological activities are diverse and include anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and anti-arrhythmic properties. nih.govrsc.orgnih.govnih.gov The versatility of the indazole ring system allows for chemical modifications that can fine-tune its biological profile, leading to the development of compounds with specific therapeutic applications. nih.gov The broad therapeutic potential of indazole derivatives has spurred the synthesis and evaluation of numerous analogs, with many showing promising results in preclinical and clinical studies. nih.govrsc.org

Anticancer Activity

The anticancer properties of indazole derivatives are particularly noteworthy, with many compounds exhibiting potent activity against various cancer types. researchgate.netrsc.orgnih.govnih.gov The indazole scaffold serves as a crucial component in the design of targeted cancer therapies, particularly as inhibitors of protein kinases. rsc.orgnih.govnih.gov Several indazole-based drugs, such as Axitinib, Lonidamine, and Pazopanib, are already utilized in clinical practice for cancer treatment. researchgate.net The development of novel indazole derivatives continues to be a promising avenue for expanding the arsenal of anticancer agents. nih.govrsc.org

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. nih.govnih.gov These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. nih.gov Indazole-containing compounds have been developed as potent inhibitors of various kinases, including both tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net

Specific kinases targeted by indazole derivatives include:

Tyrosine Kinases: This class includes receptors like VEGFR and FGFR, which are crucial for angiogenesis and tumor growth. nih.govnih.gov Axitinib and Pazopanib are examples of indazole-based drugs that target VEGFR. researchgate.netrsc.org

Serine/Threonine Kinases: Indazole derivatives have shown inhibitory activity against a range of serine/threonine kinases, such as those in the Rho-associated coiled-coil kinases (ROCKs) family, which are involved in cell proliferation and migration. nih.gov

Other specific kinases: Research has identified indazole analogs that inhibit Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), Cyclin-dependent kinase 2 (CDK2), Mitogen-activated protein kinase kinase 1 (MEK1), Glycogen synthase kinase 3β (GSK3β), B-Raf proto-oncogene (BRAF), Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), Protein kinase C (PKC), and TTK protein kinase. nih.govaustinpublishinggroup.com

The following table summarizes some indazole derivatives and their kinase inhibitory activities.

| Compound Class | Target Kinase(s) | Therapeutic Area |

| Arylsulphonyl indazoles | VEGFR-2 | Cancer |

| 3-Aryl-indazoles | pan-Trk | Pain |

| N-substituted prolinamido indazoles | Rho-kinase (ROCK) | Cancer |

| 3-(pyrrolopyridin-2-yl)indazoles | Aurora kinase A | Cancer |

| 1H-indazole-based derivatives | FGFR1-3 | Cancer |

The anticancer potential of indazole derivatives is further evidenced by their potent inhibitory effects on various human cancer cell lines in vitro. nih.govnih.gov These studies are crucial for the initial screening and characterization of new anticancer compounds.

Indazole derivatives have demonstrated significant growth inhibitory activity against a panel of cancer cell lines, including:

HCT-116 (Colon Cancer): Several studies have reported the efficacy of indazole analogs in inhibiting the proliferation of HCT-116 cells. nih.govmdpi.com

MDA-MB-231 (Breast Cancer): Indazole derivatives have also shown the ability to suppress the growth of the highly invasive MDA-MB-231 breast cancer cell line. nih.govresearchgate.net

HL-60 (Leukemia): A number of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent activity against the HL-60 leukemia cell line. mdpi.com

The table below presents examples of indazole derivatives and their inhibitory concentrations against specific cancer cell lines.

| Cell Line | Compound Type | IC50 / GI50 |

| HCT-116 | Indazole derivative | 1.87 µM (IC50) |

| MDA-MB-231 | Polysubstituted indazole | Not specified |

| HL60 | 3-(pyrrolopyridin-2-yl)indazole | Nanomolar to micromolar range (IC50) |

Beyond simply inhibiting cell growth, many indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. rsc.orgnih.govresearchgate.net This is a critical mechanism for eliminating cancerous cells and is a desirable characteristic for anticancer drugs. For instance, one study found that a specific indazole derivative, compound 2f, dose-dependently promoted apoptosis in 4T1 breast cancer cells. rsc.orgrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

Furthermore, some indazole compounds have been observed to interfere with the cell cycle, causing a blockage at specific phases and preventing cancer cells from dividing. nih.gov For example, selected polysubstituted indazoles were found to cause a block in the S phase of the cell cycle, while another derivative led to an increase of cells in the G2/M phase. nih.gov These effects on fundamental cellular processes highlight the multifaceted anticancer activity of indazole derivatives.

Anti-inflammatory Properties

In addition to their anticancer effects, indazole derivatives possess significant anti-inflammatory properties. nih.govnih.govbiotech-asia.orgresearchgate.net Inflammation is a complex biological response that is implicated in a variety of diseases. nih.gov Some indazole-based drugs, such as Benzydamine, are commercially available as anti-inflammatory agents. mdpi.com

The anti-inflammatory effects of indazole derivatives are thought to be mediated through several mechanisms, including the inhibition of key inflammatory mediators. nih.gov Studies have shown that indazole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Additionally, they can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The free radical scavenging activity of some indazole derivatives may also contribute to their anti-inflammatory effects. nih.gov The dual antimicrobial and anti-inflammatory potential of certain 2H-indazole derivatives has also been explored, suggesting their utility in treating inflammatory conditions associated with infections. mdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic)

Indazole and its derivatives are recognized as a significant class of heterocyclic compounds that possess a wide range of biological activities, including antimicrobial properties. researchgate.netnih.gov The incorporation of a trifluoromethyl group into the indazole scaffold is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity, which can lead to improved pharmacological activity. Analogs of 5-(Trifluoromethyl)-1H-indazole have been investigated for their efficacy against various microbial pathogens, demonstrating potential as antibacterial, antifungal, and antiparasitic agents.

Antibacterial Activity:

Research into structurally related N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has shown potent activity against antibiotic-resistant Gram-positive bacteria. nih.gov One of the most effective compounds in a studied series, which featured bromo and trifluoromethyl substitutions, demonstrated significant growth inhibition of three out of five Staphylococcus aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL. nih.gov The phenoxy derivative also showed efficient inhibition against staphylococcal strains (MIC values of 1.56–3.12 μg/mL) and Bacillus subtilis (MIC as low as 1.56 μg/mL). nih.gov Furthermore, trifluoromethyl-substituted chalcones have been evaluated against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (Escherichia coli) bacteria, highlighting the broad-spectrum potential of incorporating the trifluoromethyl moiety. nih.gov

| Compound Description | Target Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Bromo and trifluoromethyl substituted | S. aureus (3 of 5 strains) | 0.78 |

| Bromo and trifluoromethyl substituted | S. epidermidis | 1.56 |

| Bromo and trifluoromethyl substituted | E. faecium | 0.78 |

| Phenoxy derivative | Staphylococcal strains | 1.56 - 3.12 |

| Phenoxy derivative | B. subtilis | 1.56 |

| Trifluoromethyl-substituted | MRSA strain | 3.12 |

Antifungal Activity:

The antifungal potential of compounds containing the trifluoromethyl group has been explored against various plant pathogenic fungi. While specific studies on this compound analogs against Pythium aphanidermatum and G. zeae are not detailed in the provided research, related structures have shown promise. For instance, extracts from other plants have demonstrated antifungal properties against Rhizoctonia solani. nih.govppjonline.org The acetonic extract from tomato leaves, containing linolenic acid and caffeic acid, was found to inhibit the mycelial growth of R. solani. ppjonline.org This indicates that natural and synthetic compounds are actively being screened for efficacy against these challenging agricultural pathogens.

Antiparasitic Activity:

Indazole derivatives have demonstrated significant antiprotozoal activity. nih.gov In a study of 2-phenyl-2H-indazole derivatives, the substitution on the 2-phenyl ring was found to be crucial for activity. nih.gov Notably, a derivative featuring a 2-(trifluoromethyl)phenyl group exhibited potent activity against protozoans such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with an IC₅₀ value of less than 0.050 µM. nih.gov This highlights the potential of trifluoromethyl-indazole scaffolds in the development of new antiparasitic agents.

Anti-HIV Activity

The development of novel drugs to combat the human immunodeficiency virus (HIV) is a critical area of research. nih.gov Heterocyclic compounds, including those with a trifluoromethyl group, have been a focus of these efforts. In the search for new anti-HIV agents, a series of 2-trifluoromethylthiazole-5-carboxamides were developed as analogs of a known HIV replication inhibitor. nih.gov Within this series, a compound featuring a trifluoromethyl group (12vv) displayed strong anti-HIV activity. nih.gov This research suggests that the trifluoromethyl moiety can be a valuable component in designing potent anti-HIV agents. Further studies on pyrazolo[4,3-d]isoxazoles, which are structurally related to indazoles, revealed that these compounds exhibit highly potent antiviral capacity against HIV-1 strains, with some derivatives being more active than the reference drug efavirenz. rsc.org These findings underscore the potential of trifluoromethylated heterocyclic systems, including indazole analogs, as scaffolds for novel anti-HIV therapies. nih.govrsc.org

| Compound Class | Key Structural Feature | Activity Metric (EC₅₀) | Note |

|---|---|---|---|

| 2-Aminobenzothiazole Analog | Trifluoromethyl (CF₃) group | Potent anti-HIV activity | Demonstrates the utility of the CF₃ group in this therapeutic area. |

| 5-Cyano Analog | Cyano (CN) group | 3 µM | Showed significant activity, indicating related functional groups are also effective. |

Other Pharmacological Activities

Structurally related pyrazole compounds have been investigated for their cardiovascular effects. One study on a new pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, demonstrated that it possesses vasorelaxant properties. nih.gov The mechanism of action for this vasorelaxant effect was found to involve the NO/cGMP pathway and the blockade of calcium channels. nih.gov This suggests that related heterocyclic compounds, potentially including indazole analogs, could be explored for similar cardiovascular activities.

The indazole core structure has been associated with antispermatogenic effects. Research on 1-p-Chlorobenzyl-1H-indazol-3-carboxylic acid in rats demonstrated its activity in inhibiting spermatogenesis. nih.gov This specific analog was studied over various treatment durations, confirming its impact on the male reproductive system. nih.gov

Certain indazole analogs have been identified as potent antiplatelet agents. nih.gov A lead compound, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, and its derivatives were found to inhibit platelet aggregation. nih.gov The mechanism for this activity was determined to be the activation of soluble guanylate cyclase (sGC) and the inhibition of phosphodiesterase 5 (PDE5), making them potent antiplatelet agents with a clear pharmacological profile. nih.gov

Antiarrythmic Activity

The indazole nucleus is a recognized scaffold in medicinal chemistry, known to be present in compounds exhibiting a wide range of pharmacological activities, including antiarrhythmic properties. Antiarrhythmic agents function by modulating the electrophysiological properties of the heart to suppress abnormal rhythms. They are often classified based on their primary mechanism of action, which typically involves the blockade of cardiac ion channels, such as sodium, potassium, or calcium channels.

Class III antiarrhythmic agents, for example, act by inhibiting potassium channels, which prolongs the repolarization phase of the cardiac action potential. While specific research focusing exclusively on the antiarrhythmic activity of this compound analogs is not extensively detailed in the available literature, the general potential of the indazole scaffold suggests this is a viable area for investigation. The introduction of a trifluoromethyl group could modify the physicochemical properties of the indazole core, potentially influencing its interaction with cardiac ion channels and thus conferring antiarrhythmic effects. Further studies would be required to synthesize and evaluate these specific analogs for their efficacy and mechanism of action in treating cardiac arrhythmias.

Treatment of Neurodegenerative Diseases

Indazole derivatives have been explored for a variety of biological targets, including those within the central nervous system (CNS). For instance, certain indazole analogs have been investigated for their affinity for serotonin receptors, which play a role in various neuropsychiatric conditions. However, there is limited specific research available that directly connects this compound analogs to the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The development of therapeutic agents for these complex conditions is an ongoing challenge in medicinal chemistry. Given the privileged structure of the indazole core, the exploration of its derivatives, including those with a 5-trifluoromethyl substitution, for neuroprotective or disease-modifying activities remains a potential, though currently underexplored, avenue of research.

Anti-hypertensive Properties

Indazole and its analogs are among the many heterocyclic scaffolds that have been investigated for their potential as anti-hypertensive agents. Hypertension is a major cardiovascular risk factor, and various classes of drugs are used in its management, including diuretics, beta-blockers, calcium channel blockers, Angiotensin-Converting Enzyme (ACE) inhibitors, and Angiotensin II Receptor Blockers (ARBs). The development of novel anti-hypertensive drugs often targets the Renin-Angiotensin-Aldosterone System (RAAS), with ARBs being a key therapeutic class. Although the indazole scaffold has been explored in this context, specific studies detailing the anti-hypertensive properties of this compound analogs are not prominent in the current literature. The potential for these compounds exists, but dedicated synthesis and pharmacological screening would be necessary to determine their efficacy and mechanism of action in blood pressure regulation.

Effects on Purkinje Fibers

Purkinje fibers are a crucial component of the cardiac conduction system, responsible for rapidly propagating electrical impulses to the ventricular myocardium to ensure synchronized contraction. Abnormalities in Purkinje fiber electrophysiology can lead to serious cardiac arrhythmias. Antiarrhythmic drugs often exert their effects by modulating the ion currents that shape the action potential in cardiac cells, including Purkinje fibers. For instance, drugs that block sodium or potassium channels can alter the depolarization and repolarization phases of the action potential, thereby influencing conduction velocity and refractoriness.

There is no direct research available detailing the specific effects of this compound analogs on Purkinje fibers. However, based on the established principles of cardiac electrophysiology, any indazole analog possessing antiarrhythmic activity would likely influence Purkinje fiber function. A potential mechanism could involve the modulation of ion channels present in these specialized cells, leading to changes in action potential duration and conduction characteristics. Such effects would be a critical area of investigation in the preclinical evaluation of any new antiarrhythmic agent based on this scaffold.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity. For indazole-based compounds, SAR studies have been crucial in optimizing potency and selectivity for various biological targets.

A notable example involves the optimization of 5-phenyl-indazole derivatives as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a target for pain therapeutics. A high-throughput screening campaign identified 5-(2-chlorophenyl)indazole as a modest TRPA1 antagonist. Subsequent medicinal chemistry efforts established a clear SAR, demonstrating that substituting the phenyl ring at the 5-position of the indazole was key. Specifically, placing a trifluoromethyl group at the 2-position of this phenyl ring, creating a 5-(2-(Trifluoromethyl)phenyl)indazole scaffold, significantly improved in vitro activity. Further optimization showed that adding various substituents at the 6-position of the indazole ring could further enhance potency.

This work led to the identification of a potent and selective TRPA1 antagonist, highlighting a successful SAR campaign where the trifluoromethyl group played a key role in improving the compound's biological profile.

In a different context, the evaluation of indazole analogs of tryptamines as serotonin receptor agonists also provides SAR insights. The direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was found to be active at 5-HT2A, 5-HT2B, and 5-HT2C receptors, although it was less potent than its indole (B1671886) parent compound. This demonstrates that while the indazole can act as a bioisostere for the indole ring, this substitution can lead to a decrease in potency at these specific receptors.

| Compound Base Structure | Substitution at R1 (Indazole 6-position) | TRPA1 Antagonist Activity (IC50, µM) |

|---|---|---|

| 5-(2-(Trifluoromethyl)phenyl)indazole | -H | 0.150 |

| 5-(2-(Trifluoromethyl)phenyl)indazole | -Cl | 0.025 |

| 5-(2-(Trifluoromethyl)phenyl)indazole | -CH3 | 0.023 |

| 5-(2-(Trifluoromethyl)phenyl)indazole | -OCH3 | 0.015 |

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Its incorporation into a molecular scaffold like 1H-indazole is a deliberate strategy to enhance drug-like properties.

Key properties of the trifluoromethyl group and their influence include:

Lipophilicity : The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This increased lipophilicity can improve oral bioavailability and influence drug-receptor interactions.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-CF3 group can block sites of oxidative metabolism by cytochrome P450 enzymes. This strategy often leads to an increased half-life and reduced drug clearance.

Electronegativity and Electronic Effects : The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This can significantly alter the acidity or basicity of nearby functional groups, which in turn can affect a molecule's binding affinity to its biological target. For example, it can lower the pKa of an adjacent amine or amide, influencing its ionization state at physiological pH.

Conformational Effects : Being bulkier than a hydrogen or methyl group, the -CF3 group can act as a "conformational lock," restricting the rotation of bonds and favoring a specific molecular conformation that may be optimal for binding to a receptor or enzyme active site.

The trifluoromethyl group's unique combination of high electronegativity, lipophilicity, and steric bulk makes it a valuable tool in drug design. Its presence has been shown to improve the solubility, pharmacokinetic profiles, and binding selectivity of various drug candidates. In the case of the 5-(2-(Trifluoromethyl)phenyl)indazole TRPA1 antagonists, the -CF3 group was critical for achieving high potency, demonstrating its direct and positive impact on biological activity.

Impact on Lipophilicity and Bioavailability

The trifluoromethyl group is one of the most common lipophilic functional groups used in drug design. biotech-asia.org Its inclusion in a molecular scaffold, such as the 5-position of an indazole ring, generally increases the lipophilicity of the compound. This enhanced lipophilicity can facilitate the molecule's ability to permeate biological membranes, a critical step for reaching intracellular targets and for oral absorption.

Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This metabolic stability can prevent rapid breakdown of the drug by metabolic enzymes, such as cytochrome P450s, leading to an extended half-life and improved bioavailability. mdpi.com For instance, studies on various heterocyclic compounds have shown that trifluoromethylated analogs often exhibit superior pharmacokinetic profiles, including better oral bioavailability, compared to their non-fluorinated counterparts. semanticscholar.org In the development of transient receptor potential A1 (TRPA1) antagonists, lead optimization of an indazole series resulted in compound 31 , which possesses a trifluoromethyl group and demonstrates moderate oral bioavailability in rodents. nih.gov Indazoles are often considered effective bioisosteres for indoles and can be superior regarding plasma clearance and oral bioavailability. nih.gov

Table 1: Select Pharmacokinetic Parameters of Indazole Analogs

| Compound | Target | Finding |

|---|---|---|

| 31 | TRPA1 | Moderate oral bioavailability in rodents. nih.gov |

| VU6067416 | 5-HT₂A | Low predicted hepatic clearance in human microsomes and high potential for brain penetration. semanticscholar.org |

Enhancement of Binding Affinity

The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to increase the binding affinity of a ligand to its biological target. The CF₃ group is strongly electron-withdrawing, which can alter the electronic distribution of the indazole ring system and influence key interactions within a protein's binding pocket.

This enhancement can be attributed to several factors. The trifluoromethyl group can participate in favorable non-covalent interactions, such as dipole-dipole interactions, hydrogen bonds, and multipolar interactions with carbonyl groups in the protein backbone. biotech-asia.org Its steric bulk is also comparable to that of a chlorine atom, allowing it to serve as a bioisostere that can occupy hydrophobic pockets effectively. mdpi.com Numerous studies have documented that the selective introduction of a trifluoromethyl group into a therapeutic molecule can significantly increase its binding affinity to its molecular target. nih.gov

Preference for Specific Protein Residues (Phe, Met, Leu, Tyr, His, Arg)

Molecular docking and structural biology studies have revealed that the trifluoromethyl group, as part of an indazole scaffold, can engage in specific interactions with various amino acid residues within a protein's active site. These interactions are crucial for the potency and selectivity of the compound.

Phenylalanine (Phe): The fused ring system of indazole-containing inhibitors can form favorable π-π stacking interactions with the phenyl side chains of phenylalanine residues. nih.gov In silico docking studies of certain indazole analogs suggest the potential for halogen-bonding interactions between a substituent and a phenylalanine residue (Phe234) in the orthosteric pocket of the 5-HT₂A receptor, contributing to high potency. semanticscholar.orgnih.gov

Tyrosine (Tyr): Molecular docking of an N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide derivative indicated that the fluorine atoms could form hydrogen bonds with the hydroxyl group of a tyrosine residue (TYR58). nih.gov

Methionine (Met): In docking studies of indazole scaffolds against VEGFR-2, a key tyrosine kinase, a conventional hydrogen bond was observed between an analog and the side chain of Methionine (Met806). biotech-asia.org

Leucine (Leu): Computational investigations of indazole derivatives targeting tyrosine kinases have shown the formation of C-H bonds and alkyl bonds with leucine residues within the binding site. biotech-asia.org

Histidine (His): The versatile histidine residue can engage in multiple interaction types. nih.gov Docking studies have shown that indazole analogs can form π-alkyl bonds with histidine. biotech-asia.org Furthermore, cation-π interactions between a protonated histidine and the aromatic system of an indazole ring are also plausible. nih.gov

Arginine (Arg): The positively charged side chain of arginine is a key participant in hydrogen bonding. Docking simulations of indazole derivatives have predicted conventional hydrogen bonds with arginine residues in the active site of target proteins. biotech-asia.org

Role of Substitution Patterns on the Indazole Ring

The biological activity of this compound analogs is not solely dependent on the CF₃ group; the substitution pattern on the indazole ring itself plays a critical role in determining potency and selectivity. Structure-activity relationship (SAR) studies have elucidated the importance of the position and nature of various substituents.

For example, in a series of 5-(2-(trifluoromethyl)phenyl)indazoles developed as TRPA1 antagonists, it was found that substituents at the 6-position of the indazole ring greatly contributed to improvements in in vitro activity. nih.gov Similarly, for 1H-indazole-3-carboxamide derivatives, modifications at the N1 position and on the carboxamide moiety led to significant variations in activity against renal cancer-related proteins. nih.gov The presence of a suitably substituted carbohydrazide moiety at the C3 position of the indazole ring was found to be crucial for strong inhibitory activities against the IDO1 enzyme. nih.gov These findings underscore that a systematic exploration of substitution patterns around the entire indazole core is essential for optimizing the pharmacological profile.

Impact of Other Substituents on Biological Profile

In the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, attaching various phenyl amide or phenyl urea groups to a benzimidazole-indazole core led to a series of potent compounds. nih.gov The choice of these appended groups was critical, with an ethyl piperazine moiety, for instance, occupying a terminal hydrophobic pocket and enhancing binding affinity. nih.gov The introduction of fluorine substituents elsewhere in the molecule, such as on a phenyl ring attached to the indazole, has also been used to enhance enzymatic and antiproliferative activities against targets like fibroblast growth factor receptors (FGFRs). nih.gov

Table 2: Activity of Substituted Indazole Analogs Against Kinase Targets

| Compound | Target(s) | Activity (IC₅₀ / GI₅₀) | Key Substituents |

|---|---|---|---|

| 109 | EGFRT790M, EGFR | IC₅₀ = 5.3 nM, 8.3 nM | Structure-guided design from lead compound 108 . nih.gov |

| 119 | ERK 1/2 | IC₅₀ = 20 nM, 7 nM | 3(S)-thiomethyl pyrrolidine moiety. nih.gov |

| 22f | FLT3, FLT3/D835Y | IC₅₀ = 0.941 nM, 0.199 nM | Benzimidazole-indazole core. nih.gov |

| 8r | FLT3 and mutants | Nanomolar IC₅₀ | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) core. nih.gov |

Mechanism of Action Studies

Interaction with Molecular Targets and Pathways

Analogs of this compound exert their biological effects by interacting with specific molecular targets, thereby modulating critical cellular pathways. A prominent mechanism of action for many indazole derivatives is the inhibition of protein kinases.

Indazole-based compounds have been developed as potent inhibitors of several kinases involved in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3), epidermal growth factor receptor (EGFR), and extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and interrupting signaling cascades that drive cell proliferation and survival. nih.gov For example, molecular docking studies of benzimidazole-indazole derivatives in FLT3 show the indazole moiety acting as a "hinge binder," forming hydrogen bonds with backbone residues like Cys694 in the hinge region of the kinase. nih.gov

Beyond kinase inhibition, these scaffolds have been optimized to target other protein classes. A notable example is the development of potent and selective antagonists for the transient receptor potential A1 (TRPA1) ion channel, a target for treating inflammatory pain. nih.gov A computational model for one such series proposed that the indazole antagonist binds within the S5 transmembrane region of the TRPA1 channel, highlighting the versatility of the scaffold to interact with diverse protein architectures. nih.gov

Enzyme Inhibition

Analogs of this compound have been investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The indazole core serves as a versatile scaffold for designing specific kinase inhibitors. nih.gov For instance, a series of 1H-indazole-3-carboxamide derivatives were identified as potential inhibitors of human GSK-3β, with compound 50 showing significant potency. nih.gov The substitution pattern on the indazole ring was found to be critical, with methoxy groups at the 5-position enhancing inhibitory activity. nih.gov

Furthermore, indazole-substituted morpholino-triazines have been reported as PI3 kinase inhibitors. Optimization of the lead compound 92a led to the development of compound 92h , which exhibited remarkable activity against PI3 kinase and in A2780 cell proliferation assays. nih.gov In the realm of dual-specific kinases, 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide derivatives were developed as potent inhibitors of Tyrosine Threonine Kinase (TTK), a target in various cancers. nih.gov

Beyond kinases, 5-(2-(Trifluoromethyl)phenyl)indazoles have been identified as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel. nih.govacs.org A high-throughput screening campaign identified an initial hit which, through medicinal chemistry optimization, led to the discovery of compound 31 , a potent and selective antagonist of TRPA1 in vitro. nih.govacs.org The introduction of a trifluoromethyl group at the 2-position of the phenyl ring was a key factor in improving the in vitro activity. nih.gov Other research has pointed to 3-substituted 1H-indazoles as inhibitors of the IDO1 enzyme, with compounds 121 and 122 showing potent activity. nih.gov

| Compound/Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 50 | GSK-3β | 0.35 µM | nih.gov |

| Compound 92h | PI3 Kinase | 0.06 µM | nih.gov |

| Compound 93a | TTK | 0.0029 µM | nih.gov |

| Compound 31 | TRPA1 | 0.015 µM | nih.govacs.org |

| Compound 121 | IDO1 | 720 nM | nih.gov |

| Compound 122 | IDO1 | 770 nM | nih.gov |

Receptor Interactions (e.g., G-protein coupled receptors)

The this compound scaffold has been utilized to develop ligands that interact with G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors. nih.govsemanticscholar.org A novel set of substituted indazole-ethanamines and indazole-tetrahydropyridines have been synthesized and characterized as potent agonists for the serotonin receptor subtype 2 (5-HT₂). nih.gov

In one study, the direct 1H-indazole analog of 5-MeO-DMT, compound 6a , was found to have low micromolar activity at the 5-HT₂A receptor, with higher potency at 5-HT₂B and 5-HT₂C receptors. nih.gov Further structure-activity relationship (SAR) studies led to the development of tetrahydropyridine-linked indazoles. semanticscholar.org Within this series, the 5-bromo analog VU6067416 (19d) emerged as a particularly potent 5-HT₂A agonist. nih.govsemanticscholar.org While many compounds in this series act as 5-HT₂A agonists, achieving selectivity over other 5-HT₂ subtypes, particularly 5-HT₂B, remains a challenge. semanticscholar.org

| Compound | Target Receptor | Functional Potency (EC₅₀) | Reference |

|---|---|---|---|

| Compound 6a | 5-HT₂A | 1180 nM | nih.gov |

| Compound 6a | 5-HT₂B | 483 nM | nih.gov |

| Compound 6a | 5-HT₂C | 411 nM | nih.gov |

| VU6067416 (19d) | 5-HT₂A | 3.4 nM | nih.gov |

| VU6067416 (19d) | 5-HT₂B | 1.4 nM | nih.gov |

| VU6067416 (19d) | 5-HT₂C | 1.7 nM | nih.gov |

Modulation of Cellular Signaling Pathways

By interacting with key enzymes and receptors, this compound analogs can modulate various cellular signaling pathways. The inhibition of protein kinases, for example, has profound effects on pathways controlling cell cycle, growth, proliferation, and apoptosis. nih.gov The inhibition of PI3 kinase by indazole derivatives can lead to the suppression of cellular proliferation and the enhancement of cell death. nih.gov Similarly, inhibition of TTK by indazole-based compounds results in the inhibition of cell growth and promotion of apoptosis. nih.gov

Analogs designed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) have demonstrated both enzymatic and cellular activity, directly impacting the MAPK/ERK pathway, which is fundamental to cell proliferation and survival. nih.gov The anti-proliferative effects of certain 3-(pyrrolopyridin-2-yl)indazole derivatives against various human cancer cell lines are attributed to their ability to selectively inhibit multiple kinases, including CHK1, CDK2, MEK1, and GSK3β, thereby disrupting several signaling cascades simultaneously. nih.gov Antagonism of the TRPA1 ion channel by compounds like 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31) can modulate signaling in pain pathways. researchgate.net

Molecular Docking Studies

Molecular docking studies have been instrumental in understanding the binding modes of this compound analogs with their biological targets and in guiding rational drug design. nih.gov For instance, in silico docking of the potent 5-HT₂A agonist VU6067416 (19d) suggests its high potency may stem from a halogen-bonding interaction with the Phenylalanine residue Phe234⁵·³⁸ in the orthosteric binding pocket of the receptor. nih.govnih.gov

In the context of kinase inhibition, docking studies of indazole derivatives 14b and 14c with the ATP-binding pocket of FGFR1 revealed that the N-H of the indazole ring forms a hydrogen bond with Glutamic acid residue Glu562, while the nitrogen atom of the indazole and the N-H of an amide bond form hydrogen bonds with Alanine residue Ala564. nih.gov For a series of novel indazole derivatives designed as anti-renal cancer agents, docking studies were performed against the protein PDB 6FEW. The analysis showed that derivatives 8v , 8w , and 8y had the highest binding energies, indicating strong affinity for the target. Similarly, docking of cytotoxic indazole analogs against the protein PDB ID: 2ZCS showed that compounds 3j and 3c had the highest binding energies, interacting with key amino acid residues such as Tyr248, Lys273, Val268, and Arg171. researchgate.net

| Compound Series | Target Protein (PDB ID) | Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| VU6067416 (19d) | 5-HT₂A Receptor | Phe234⁵·³⁸ | Halogen-bonding | nih.govnih.gov |

| FGFR1 Inhibitors (14b, 14c) | FGFR1 (4ZSA) | Glu562, Ala564 | Hydrogen bond | nih.gov |

| Anti-renal cancer agents (8v, 8w, 8y) | 6FEW | Not specified | High binding energy | |

| Cytotoxic agents (3j, 3c) | 2ZCS | Tyr248, Lys273, Val268, Arg171 | High binding energy | researchgate.net |

Biochemical Probe Applications

While not explicitly developed as such in the reviewed literature, potent and selective this compound analogs have the potential to be used as biochemical probes. A biochemical probe is a small molecule used to study and characterize biological systems and processes. The potent and selective TRPA1 antagonist, compound 31 , with an in vitro IC₅₀ of 0.015 µM, could serve as a valuable tool for investigating the physiological and pathological roles of the TRPA1 ion channel in pain and inflammation. nih.govacs.org Similarly, highly potent 5-HT₂ receptor agonists like VU6067416 (19d) could be utilized in pharmacological research to probe the structure and function of serotonin receptors and their role in neurotransmission. nih.gov The utility of a compound as a biochemical probe is dependent on its specificity and well-characterized mechanism of action, qualities that medicinal chemistry efforts have sought to instill in these indazole series.

Pharmacokinetics and Metabolism Studies (e.g., ADME)

The pharmacokinetic and metabolism (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of this compound analogs are critical to their development as therapeutic agents. Studies on the potent 5-HT₂ agonist VU6067416 (19d) revealed suitable preclinical pharmacokinetic properties for in vivo dosing. nih.govsemanticscholar.org This compound was found to have low predicted hepatic clearance (CLhep) in human microsomes, although higher turnover was observed in rodent species. semanticscholar.org Additionally, it displayed a high fraction of unbound drug (fu) in plasma across species and low predicted P-glycoprotein (P-gp) efflux, which suggests a high potential for brain penetration in humans. semanticscholar.org

The TRPA1 antagonist, compound 31 , was found to have moderate oral bioavailability in rodents. nih.govconsensus.app Metabolism studies on related heterocyclic compounds have identified Phase I oxidation, such as N-oxidation and N-demethylation, as primary metabolic pathways. mdpi.com For example, an unusual oxidation of a pyrazolo[1,5-d] nih.govnih.govrjptonline.orgtriazine core to a pyrazolo[1,5-d] nih.govnih.govrjptonline.orgtriazin-4(5H)-one by the enzyme aldehyde oxidase has been observed. nih.gov

| Species | Hepatic Clearance (CLhep) | Plasma Fraction Unbound (fu) |

|---|---|---|

| Human | Low predicted | 0.29 |

| Mouse | 230 µL/min/mg | 0.31 |

| Rat | 115 µL/min/mg | 0.22 |

| Dog | 105 µL/min/mg | 0.14 |

Toxicity Assessment

Preclinical toxicity assessment is a crucial step in the evaluation of this compound analogs. A significant concern identified during the development of 5-HT₂ receptor agonists was off-target activity. For the series that included VU6067416 (19d) , potent agonist activity at the 5-HT₂B receptor subtype precluded further characterization. nih.govnih.gov Agonism at the 5-HT₂B receptor is associated with a well-validated risk for cardiotoxicity. semanticscholar.org

In other series of indazole derivatives, toxicity has been evaluated through different means. For certain indazole-substituted PI3 kinase inhibitors, in vitro assays showed no significant inhibition of key cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP2D6) and no predicted liability for hERG channel inhibition, which is an important indicator for cardiac safety. nih.gov Additionally, some indazole analogs have been evaluated for their cytotoxic effects against human cancer cell lines like HT-29 (colon cancer) and MDA-MB-231 (breast cancer) to determine their potential as anticancer agents. researchgate.net

Computational and Theoretical Investigations of 5 Trifluoromethyl 1h Indazole

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations

Quantum mechanical (QM) and molecular mechanical (MM) calculations serve as foundational tools for understanding the behavior of molecules. QM methods, rooted in the principles of quantum physics, provide a detailed description of electron distribution and energy states. For indazole systems, QM calculations, such as those at the MP2/6-31G** level, have been employed to determine the relative stabilities of different tautomeric forms. nih.gov These studies indicate that the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov While specific QM/MM hybrid studies on 5-(Trifluoromethyl)-1H-indazole are not extensively documented in the provided results, the general applicability of these methods to similar heterocyclic systems suggests their utility in modeling the compound's interactions within a larger biological environment, such as an enzyme's active site.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

For indazole derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental. nih.gov These calculations have been used to corroborate experimental findings from Nuclear Magnetic Resonance (NMR) by calculating Gauge-Invariant Atomic Orbitals (GIAOs). nih.gov This approach provides a solid theoretical foundation for the observed chemical shifts. nih.gov

The trifluoromethyl group (-CF₃) at the 5-position of the indazole ring significantly influences the molecule's electronic properties. This group is known to enhance lipophilicity and metabolic stability, which are crucial for medicinal chemistry applications. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP) and analyzing the frontier molecular orbitals (HOMO and LUMO). Such analyses help in understanding the reactive sites of the molecule and its potential for intermolecular interactions.

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques used to represent and study the behavior of molecules over time. These methods are particularly valuable in drug design for predicting how a ligand might interact with a biological target.

In the context of indazole derivatives, molecular modeling has been pivotal in structure-based drug design. For instance, molecular docking simulations have been used to investigate the binding of indazole-containing compounds to the ATP-binding site of various kinases, which are important targets in cancer therapy. nih.govhanyang.ac.kr These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. hanyang.ac.kr While specific simulation studies focusing solely on this compound are not detailed, the extensive research on related indazole derivatives as kinase inhibitors strongly suggests that this compound would be a candidate for similar computational evaluation. nih.gov

Conformational Analysis and Tautomerism Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. nih.govresearchgate.net The energy difference is estimated to be around 14.5 kJ·mol⁻¹ in the gas phase and 15.9 kJ·mol⁻¹ in water. nih.gov

The presence of the trifluoromethyl group at the 5-position is not expected to alter this fundamental preference but can influence the electronic properties and reactivity of each tautomer. Conformational analysis, often performed using computational methods, helps to identify the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its interaction with other molecules.

| Tautomer | Relative Stability | Reference |

| 1H-Indazole | More Stable | nih.govresearchgate.net |

| 2H-Indazole | Less Stable | nih.govresearchgate.net |

Prediction of Biological Activity and Binding Affinity

Computational methods are increasingly used to predict the biological activity and binding affinity of small molecules before their synthesis and experimental testing. This in silico screening can significantly accelerate the drug discovery process.

For indazole derivatives, computational approaches have been employed to design and evaluate their potential as inhibitors of various enzymes, particularly protein kinases. nih.gov Structure-activity relationship (SAR) studies, often guided by molecular docking, help to understand how different substituents on the indazole ring affect biological activity. nih.govhanyang.ac.kr For example, the introduction of a trifluoromethyl group can enhance potency due to its electronic and steric properties.

The predicted logarithm of the octanol-water partition coefficient (XlogP) is a computed measure of a compound's lipophilicity. For 6-(Trifluoromethyl)-1H-indazole, a positional isomer of the title compound, the predicted XlogP is 2.7. uni.lu This value gives an indication of the compound's likely membrane permeability and hydrophobic interactions.

Supramolecular Interactions (Hydrogen Bonds, Aromatic Interactions)

Supramolecular interactions, such as hydrogen bonds and aromatic (π-π) interactions, are non-covalent forces that govern molecular recognition and self-assembly. bath.ac.uk The indazole scaffold is capable of participating in a variety of such interactions.

The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors. The polarized C-H bonds, particularly in the vicinity of the electron-withdrawing trifluoromethyl group, can also participate in weaker hydrogen bonding. The aromatic nature of the fused ring system allows for π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. bath.ac.uk Computational techniques, including DFT and molecular dynamics simulations, are essential for characterizing the geometry and energetics of these supramolecular interactions. bath.ac.uk

The study of supramolecular interactions is critical for understanding how this compound and its derivatives bind to their biological targets and for the rational design of new materials with specific self-assembly properties.

Applications Beyond Medicinal Chemistry

Indazole Derivatives in Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in the agrochemical industry to enhance efficacy and metabolic stability. researchgate.netmdpi.com This is due to the unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and increased lipophilicity, which can improve a compound's biological activity and transport properties. researchgate.netmdpi.com Consequently, trifluoromethylated heterocyclic compounds, including indazole derivatives, are explored for their potential as pesticides. wikipedia.orgbohrium.com

Research in this area focuses on synthesizing and evaluating various indazole-containing molecules for herbicidal, fungicidal, and insecticidal activities. For instance, the development of novel pyrimido[1,2-b]indazole derivatives containing a trifluoromethyl group highlights the ongoing effort to create new agrochemical candidates. mdpi.com The synthesis of trifluoromethylpyridines, which are key structural motifs in many active agrochemicals, further underscores the importance of the trifluoromethyl group in this sector. researchgate.net While specific commercial agrochemicals based on 5-(Trifluoromethyl)-1H-indazole are not prominently documented, the indazole core, especially when functionalized with groups like trifluoromethyl, remains a target for discovery in crop protection. researchgate.net

Table 1: Examples of Trifluoromethylated Moieties in Agrochemicals

| Agrochemical Class | Example Compound/Moiety | Key Feature | Reference(s) |

|---|---|---|---|